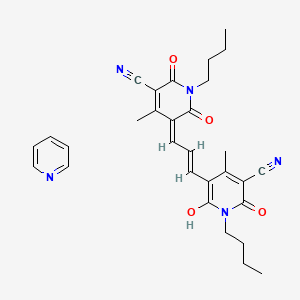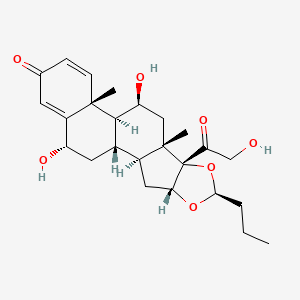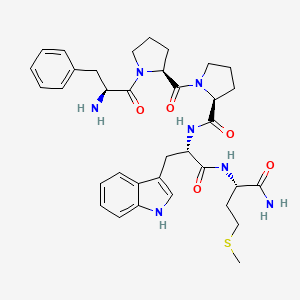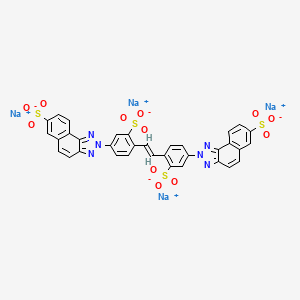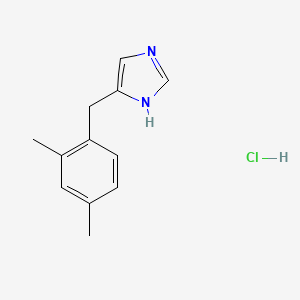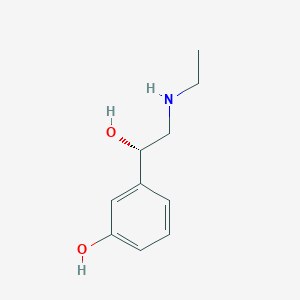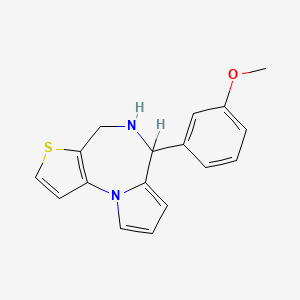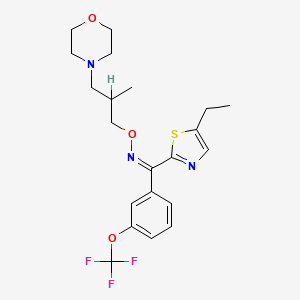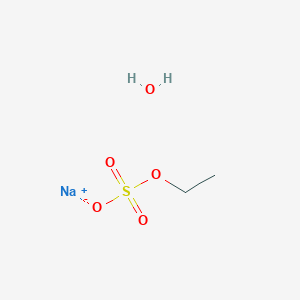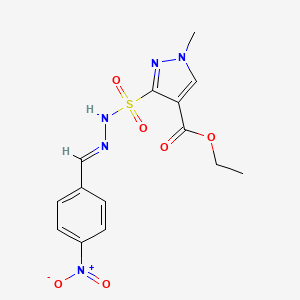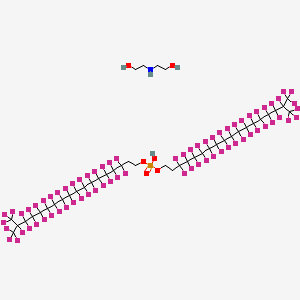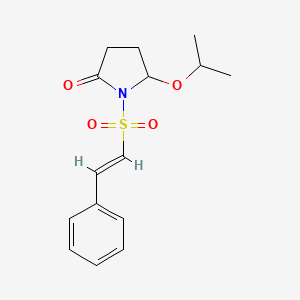
Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonyl hydrazino group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl hydrazide with a dioxopropyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzoic acids, and various reduced derivatives.
科学的研究の応用
Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- involves its interaction with specific molecular targets. The sulfonyl hydrazino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- Benzoic acid, 4-methylphenyl ester
- Benzoic acid, 2-methoxy-4-(methylsulfanyl)benzoic acid
Uniqueness
Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is unique due to its specific structural features, such as the sulfonyl hydrazino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.
特性
CAS番号 |
115150-37-3 |
|---|---|
分子式 |
C17H17N3O6S |
分子量 |
391.4 g/mol |
IUPAC名 |
2-[[3-[2-(4-methylphenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17N3O6S/c1-11-6-8-12(9-7-11)27(25,26)20-19-16(22)10-15(21)18-14-5-3-2-4-13(14)17(23)24/h2-9,20H,10H2,1H3,(H,18,21)(H,19,22)(H,23,24) |
InChIキー |
FJEYHCKPQJBNOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC(=O)NC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


